molecular formula C18H27NO4 B1198060 4-Nitrophenyl laurate CAS No. 1956-11-2

4-Nitrophenyl laurate

Cat. No.: B1198060
CAS No.: 1956-11-2
M. Wt: 321.4 g/mol
InChI Key: YNGNVZFHHJEZKD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Nitrophenyl laurate plays a significant role in biochemical reactions, primarily as a substrate for lipase enzymes. Lipases catalyze the hydrolysis of ester bonds in lipids, releasing fatty acids and alcohols. In the case of this compound, the hydrolysis reaction releases 4-nitrophenol and lauric acid. This reaction is often monitored spectrophotometrically by measuring the increase in absorbance at 405 nm due to the release of 4-nitrophenol . The compound interacts with various lipases, including those from microbial sources such as Bacillus pumilus and Pseudomonas mendocina . These interactions are crucial for understanding enzyme specificity and activity.

Cellular Effects

This compound influences cellular processes by serving as a substrate for lipases within cells. The hydrolysis of this compound by intracellular lipases can affect lipid metabolism and energy production. Additionally, the release of 4-nitrophenol can impact cell signaling pathways and gene expression. For instance, the presence of 4-nitrophenol has been shown to modulate the activity of certain transcription factors, thereby influencing gene expression . The compound’s effects on cellular metabolism and signaling pathways are essential for understanding its broader biological implications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme-substrate interactions. The compound binds to the active site of lipase enzymes, where it undergoes hydrolysis. This binding involves specific interactions between the ester bond of this compound and the catalytic residues of the enzyme . The hydrolysis reaction results in the cleavage of the ester bond, releasing 4-nitrophenol and lauric acid. This process can also lead to enzyme activation or inhibition, depending on the enzyme’s specificity and the reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Over time, the hydrolysis of this compound can lead to the accumulation of 4-nitrophenol, which may have long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 4-nitrophenol can alter cellular metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study enzyme kinetics and lipid metabolism. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Animal studies have shown that high doses of this compound can lead to adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. The compound is hydrolyzed by lipases to produce lauric acid and 4-nitrophenol. Lauric acid can enter various metabolic pathways, including β-oxidation for energy production . The release of 4-nitrophenol can also influence metabolic flux by modulating enzyme activity and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters such as fatty acid-binding proteins may facilitate its intracellular distribution. The localization and accumulation of this compound can affect its activity and function within cells .

Subcellular Localization

This compound is primarily localized in lipid-rich subcellular compartments, such as the endoplasmic reticulum and lipid droplets. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can impact its hydrolysis by lipases and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl laurate can be synthesized by reacting 4-nitrophenol with lauric acid anhydride in the presence of a suitable solvent . The reaction typically involves heating the mixture to facilitate the esterification process. The product is then purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl laurate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Transesterification: Alcohols and acid or base catalysts.

Major Products:

    Hydrolysis: 4-Nitrophenol and lauric acid.

    Reduction: 4-Aminophenyl laurate.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

4-Nitrophenyl laurate is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Comparison with Similar Compounds

  • 4-Nitrophenyl palmitate
  • 4-Nitrophenyl stearate
  • 4-Nitrophenyl acetate
  • 4-Nitrophenyl butyrate

Comparison: 4-Nitrophenyl laurate is unique due to its specific chain length (12 carbon atoms) which affects its solubility and reactivity compared to other 4-nitrophenyl esters. For instance, 4-nitrophenyl palmitate and 4-nitrophenyl stearate have longer carbon chains, making them less soluble in certain solvents . The choice of 4-nitrophenyl ester in enzymatic assays depends on the specific requirements of the assay, such as the enzyme’s substrate specificity and the desired reaction conditions .

Properties

IUPAC Name

(4-nitrophenyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGNVZFHHJEZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173234
Record name 4-Nitrophenyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-11-2
Record name p-Nitrophenyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl laurate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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